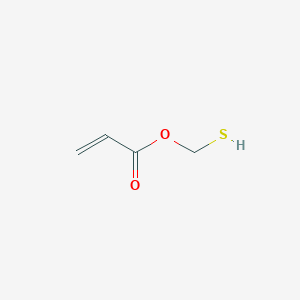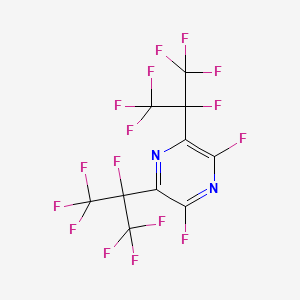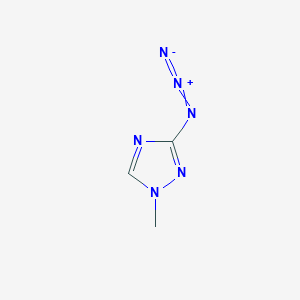
3-Azido-1-methyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azido-1-methyl-1H-1,2,4-triazole is a nitrogen-containing heterocyclic compound. It is part of the triazole family, which is known for its broad range of biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science . The triazole ring structure, which includes three nitrogen atoms and two carbon atoms, is a key feature that contributes to its unique properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-1-methyl-1H-1,2,4-triazole typically involves the use of azide and triazole precursors. This reaction is often catalyzed by copper, which enhances the regioselectivity and yield of the desired triazole product . Another method involves the use of sodium azide or trimethylsilyl azide as nitrogen sources, which react with appropriate triazole precursors under controlled conditions .
Industrial Production Methods
Industrial production of triazole compounds, including this compound, often employs continuous flow synthesis techniques. These methods allow for the efficient and scalable production of triazoles with high yields and purity . The use of heterogeneous catalysts, such as copper-on-charcoal, is common in industrial settings to facilitate the cycloaddition reactions and minimize metal contamination .
Análisis De Reacciones Químicas
Types of Reactions
3-Azido-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions with alkynes to form triazole derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen or hydrazine.
Common Reagents and Conditions
Copper Catalysts: Used in cycloaddition reactions to enhance regioselectivity and yield.
Sodium Azide: Commonly used as a nitrogen source in the synthesis of triazole compounds.
Hydrogen or Hydrazine: Used as reducing agents in reduction reactions.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the triazole ring .
Aplicaciones Científicas De Investigación
3-Azido-1-methyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with antimicrobial, antiviral, and anticancer activities.
Bioconjugation: Employed in the development of bioconjugates for targeted drug delivery and imaging.
Material Science: Utilized in the synthesis of polymers and materials with unique properties.
Agrochemistry: Applied in the development of agrochemicals with enhanced efficacy and safety.
Mecanismo De Acción
The mechanism of action of 3-Azido-1-methyl-1H-1,2,4-triazole involves its interaction with various molecular targets and pathways. The azido group can form covalent bonds with enzymes and receptors, leading to the inhibition or modulation of their activity . This interaction can result in the disruption of key biological processes, such as DNA replication, protein synthesis, and cell signaling . The triazole ring structure also facilitates the formation of non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity .
Comparación Con Compuestos Similares
3-Azido-1-methyl-1H-1,2,4-triazole can be compared with other triazole compounds, such as:
1,2,3-Triazole: Another isomer of triazole with similar biological activities but different reactivity and properties.
Fluconazole: A triazole-based antifungal drug with a different substitution pattern on the triazole ring.
Voriconazole: Another antifungal drug with a triazole ring, known for its broad-spectrum activity.
The uniqueness of this compound lies in its azido group, which provides additional reactivity and versatility in chemical synthesis and biological applications .
Propiedades
Número CAS |
53566-56-6 |
|---|---|
Fórmula molecular |
C3H4N6 |
Peso molecular |
124.10 g/mol |
Nombre IUPAC |
3-azido-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C3H4N6/c1-9-2-5-3(7-9)6-8-4/h2H,1H3 |
Clave InChI |
IGNDAXMAFOVNIC-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(=N1)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


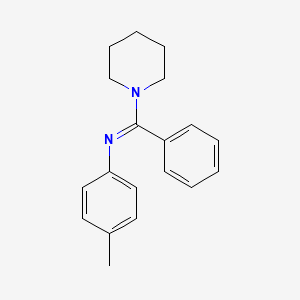
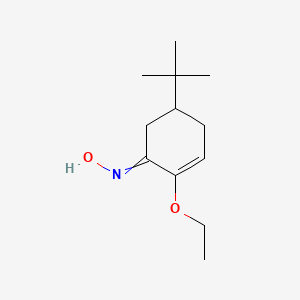
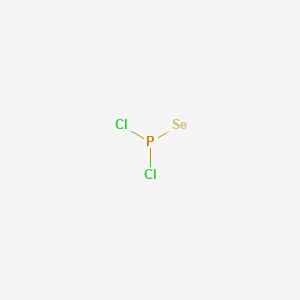
![1-[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14635264.png)
![1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14635271.png)
![4-[(E)-(4-Amino-3-methoxyphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14635278.png)
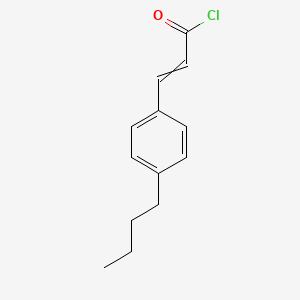
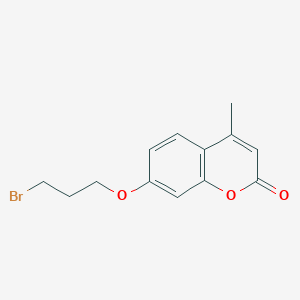
![5-{[4-(Dimethylamino)phenyl]methylidene}-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14635288.png)
![1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14635295.png)
